molecular formula C9H11N3O B2943556 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide CAS No. 1934399-85-5

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide

Cat. No. B2943556
CAS RN: 1934399-85-5
M. Wt: 177.207
InChI Key: SUNZCNLUYBZYMC-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide” is a chemical compound . It has been studied for its potential applications in various fields .


Synthesis Analysis

The asymmetric synthesis of a similar compound, a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .

Scientific Research Applications

Antibacterial and Antiviral Research

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide has been explored for its potential in antibacterial and antiviral applications. Santilli, Scotese, and Yurchenco (1975) synthesized a series of related compounds and evaluated their effectiveness against infections like E. coli in mice (Santilli, Scotese, & Yurchenco, 1975). Zeng et al. (2012) discussed the repositioning of HIV-1 integrase inhibitors, based on a similar naphthyridine scaffold, for cancer therapeutics (Zeng et al., 2012).

Synthesis Improvement

Dow and Schneider (2001) focused on improving the synthesis of this compound, highlighting its potential as a pharmacophore (Dow & Schneider, 2001).

Analgesic and Anti-inflammatory Potential

Research by Grossi et al. (2005) and Roma et al. (2010) investigated derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine for their analgesic and anti-inflammatory properties, showing promising results without acute gastrolesivity (Grossi et al., 2005), (Roma et al., 2010).

Cancer Research

Srivastava et al. (2007) synthesized 1,8-naphthyridine-3-carboxamide derivatives and evaluated their cytotoxicity against various cancer cell lines, showing potential in cancer treatment (Srivastava et al., 2007).

Osteoporosis Treatment

Coleman et al. (2004) identified potent αvβ3 receptor antagonists based on the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold for osteoporosis treatment (Coleman et al., 2004).

Parkinson’s Disease Research

Ojha et al. (2021) synthesized derivatives of 1,8-Naphthyridine, including 5,6,7,8-tetrahydro-1,8-naphthyridine, for potential use as anti-Parkinson’s agents, highlighting its potential in neurodegenerative disease treatment (Ojha et al., 2021).

Mechanism of Action

properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8(13)7-4-3-6-2-1-5-11-9(6)12-7/h3-4H,1-2,5H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNZCNLUYBZYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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